molecular formula C13H16FNOS B6792817 3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone

3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone

Cat. No.: B6792817
M. Wt: 253.34 g/mol
InChI Key: YWPDVWSWVMWVHR-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonan-3-yl-(3-fluorothiophen-2-yl)methanone is a complex organic compound featuring a bicyclic structure fused with a fluorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the radical cyclization method, where a precursor molecule undergoes cyclization in the presence of a radical initiator. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the azabicyclo[3.3.1]nonane framework .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, its antiplasmodial activity is attributed to its ability to inhibit key enzymes in the Plasmodium falciparum parasite . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the parasite’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and enhances its potential as a therapeutic agent. The combination of the azabicyclo[3.3.1]nonane core with the fluorinated thiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNOS/c14-11-4-5-17-12(11)13(16)15-7-9-2-1-3-10(6-9)8-15/h4-5,9-10H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPDVWSWVMWVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CN(C2)C(=O)C3=C(C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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